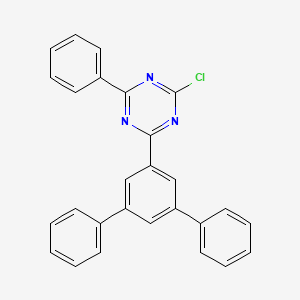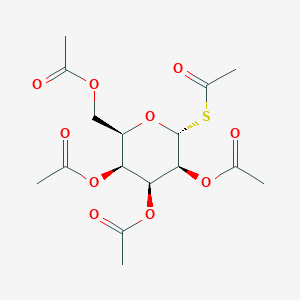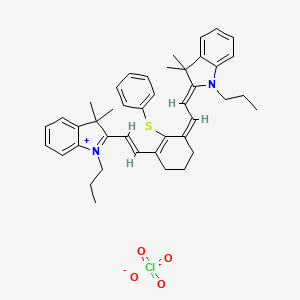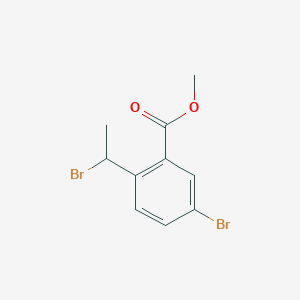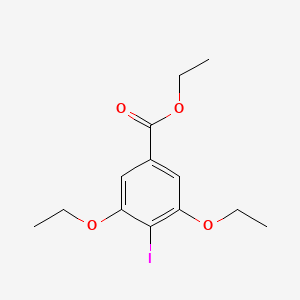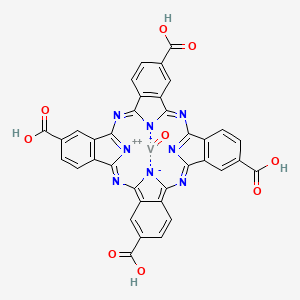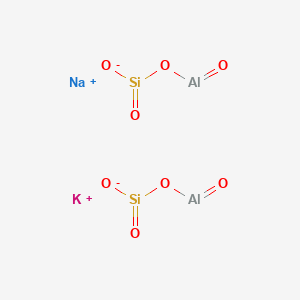![molecular formula C6H11Na2O8P B1518450 disodium;[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate](/img/structure/B1518450.png)
disodium;[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
disodium;[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate is an organic compound with the chemical formula C6H11Na2O8P. It is a colorless crystalline solid that is soluble in water and other polar solvents . This compound plays a significant role in various biological processes, particularly in glucose metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
disodium;[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate can be synthesized through enzymatic methods. One common approach involves the use of glycosyltransferases, which are enzymes that facilitate the transfer of sugar moieties to specific substrates . For instance, starting from L-fucose, GDP-fucose is constructed by a bifunctional enzyme, L-fucose pyrophosphorylase, via two reactions .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation and enzymatic synthesis. These methods are preferred due to their high efficiency and selectivity . The enzymatic synthesis using glycosyltransferases is particularly advantageous as it allows for the regio- and stereo-selectivity without the need for protection of functional groups .
Análisis De Reacciones Químicas
Types of Reactions
disodium;[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide and sodium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
disodium;[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a substrate for glycosylation reactions. In biology, it plays a crucial role in the study of glycan structures and functions. In medicine, it is used in the development of therapeutic agents targeting specific glycan structures. In the industry, it is utilized in the production of various glycosylated products .
Mecanismo De Acción
The mechanism of action of disodium;[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate involves its role as a substrate for glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties to specific substrates . This process is crucial for the formation of glycan structures, which play important roles in various biological processes, including cell-cell communication, immune response, and protein folding .
Comparación Con Compuestos Similares
disodium;[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate can be compared with other similar compounds such as L-Fuculose 1-phosphate lithium salt and β-L-Fucose 1-phosphate bis (cyclohexylammonium) salt . These compounds share similar structural features but differ in their specific applications and properties. For instance, L-Fuculose 1-phosphate lithium salt is used in different enzymatic reactions, while β-L-Fucose 1-phosphate bis (cyclohexylammonium) salt is used in glycan fucosylation research .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique properties and ability to undergo various chemical reactions make it a valuable tool in research and industrial applications.
Propiedades
Fórmula molecular |
C6H11Na2O8P |
|---|---|
Peso molecular |
288.1 g/mol |
Nombre IUPAC |
disodium;[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate |
InChI |
InChI=1S/C6H13O8P.2Na/c1-2-3(7)4(8)5(9)6(13-2)14-15(10,11)12;;/h2-9H,1H3,(H2,10,11,12);;/q;2*+1/p-2/t2-,3+,4+,5-,6?;;/m0../s1 |
Clave InChI |
JPJQYRZIJVIUSX-MOQCCXJMSA-L |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@@H](C(O1)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+] |
SMILES canónico |
CC1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


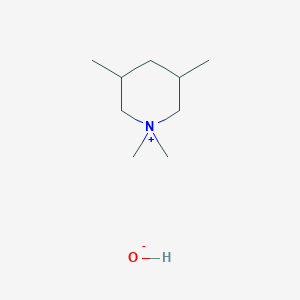
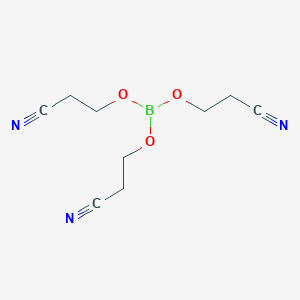
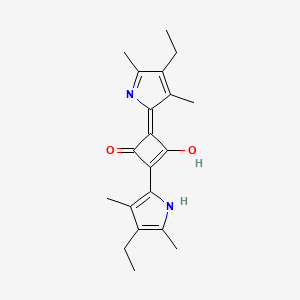
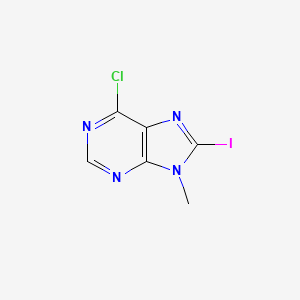
![4,7-Dibromo-5,6-difluoro-2-octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B1518399.png)
